molecular formula C21H24N4O2 B11647853 3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide

3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-butoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11647853
M. Wt: 364.4 g/mol
InChI Key: JYLOKDWITLLGPA-HZHRSRAPSA-N
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Description

3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that features a benzodiazole ring and a butoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of 3-(1H-1,3-benzodiazol-1-yl)propanehydrazide with 4-butoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in apoptosis and inhibition of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-1,3-BENZODIAZOL-1-YL)-N’-[(E)-(4-BUTOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of a benzodiazole ring and a butoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[(E)-(4-butoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C21H24N4O2/c1-2-3-14-27-18-10-8-17(9-11-18)15-23-24-21(26)12-13-25-16-22-19-6-4-5-7-20(19)25/h4-11,15-16H,2-3,12-14H2,1H3,(H,24,26)/b23-15+

InChI Key

JYLOKDWITLLGPA-HZHRSRAPSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32

Origin of Product

United States

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